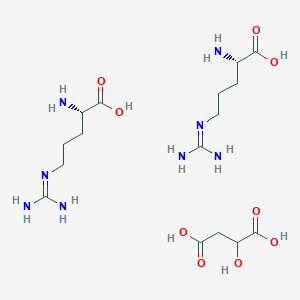![molecular formula C60H40N2 B13132677 N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine: is a complex organic compound known for its unique structural properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine typically involves multi-step organic reactions. One common method includes the use of Grignard reagents to introduce the naphthalene and phenyl groups onto the bianthracene core. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of aromaticity and electronic interactions in polycyclic aromatic hydrocarbons.
Biology: This compound has potential applications in biological research, particularly in the study of molecular interactions and binding affinities with biological macromolecules. It can be used as a fluorescent probe due to its strong fluorescence properties.
Medicine: In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mecanismo De Acción
The mechanism of action of N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence sensing and electronic devices.
Comparación Con Compuestos Similares
- 9,10-Di(naphthalen-1-yl)anthracene
- 9,10-Di(2-naphthyl)anthracene
- 9,10-Diphenylanthracene
Uniqueness: N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine is unique due to its extended conjugated system, which enhances its electronic and photophysical properties. This makes it particularly suitable for applications in OLEDs and other electronic devices, where high efficiency and stability are required.
Propiedades
Fórmula molecular |
C60H40N2 |
|---|---|
Peso molecular |
789.0 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-10-[10-(N-naphthalen-1-ylanilino)anthracen-9-yl]-N-phenylanthracen-9-amine |
InChI |
InChI=1S/C60H40N2/c1-3-25-43(26-4-1)61(55-39-19-23-41-21-7-9-29-45(41)55)59-51-35-15-11-31-47(51)57(48-32-12-16-36-52(48)59)58-49-33-13-17-37-53(49)60(54-38-18-14-34-50(54)58)62(44-27-5-2-6-28-44)56-40-20-24-42-22-8-10-30-46(42)56/h1-40H |
Clave InChI |
KLFGATSBNNGGJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


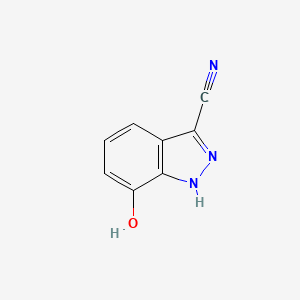
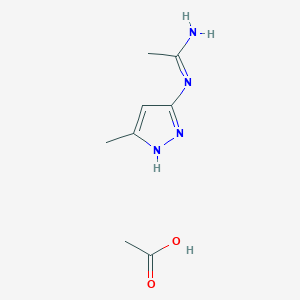

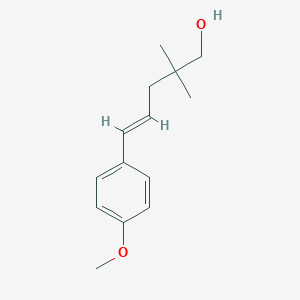
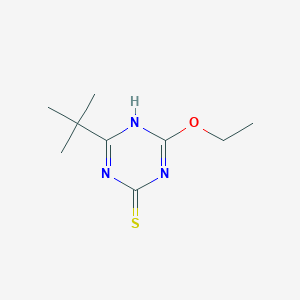

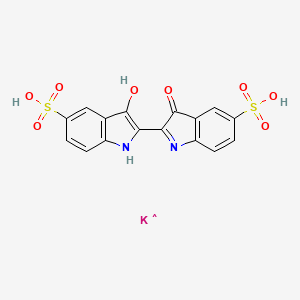
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
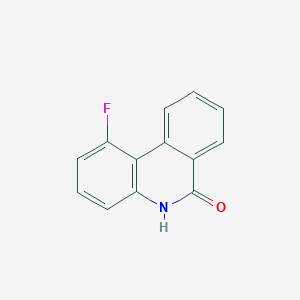
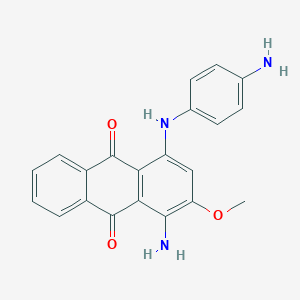
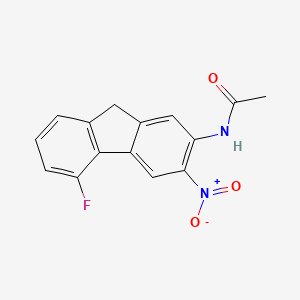
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
